molecular formula C17H19Cl2NO B140886 SCH-23390 hydrochloride CAS No. 125941-87-9

SCH-23390 hydrochloride

Cat. No. B140886
M. Wt: 324.2 g/mol
InChI Key: OYCAEWMSOPMASE-XFULWGLBSA-N
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Description

SCH-23390 hydrochloride is a potent dopamine receptor antagonist with K values of 0.2 nM and 0.3 nM at D1 and D5 receptor sub-types, respectively . It is also an agonist at 5-HT2C receptors in vitro . It is known to possess anti-stereotypic effect and cataleptogenic effect .


Molecular Structure Analysis

The molecular formula of SCH-23390 hydrochloride is C17H18ClNO . The molecular weight is 324.24 .


Chemical Reactions Analysis

SCH-23390 hydrochloride is a potent and high efficacy human 5-HT2C receptor agonist with a Ki of 9.3 nM . It also binds with high affinity to the 5-HT2 and 5-HT1C receptors . It inhibits G protein-coupled inwardly rectifying potassium (GIRK) channels with an IC50 of 268 nM .


Physical And Chemical Properties Analysis

SCH-23390 hydrochloride is a solid substance . It is soluble in water .

Scientific Research Applications

Dopamine D1-like Receptor Antagonism

SCH-23390 hydrochloride is a selective dopamine D1-like receptor antagonist, significantly influencing neurological and psychiatric disorders. Bourne (2006) highlights its high potency and selectivity for the D1 and D5 dopamine receptor subtypes, impacting seizure activity and aiding in the understanding of dopamine's role in neurological function and dysfunction (Bourne, 2006).

Modulation of MDMA-Induced Behavioral Sensitization

Ramos et al. (2005) demonstrated that SCH-23390 hydrochloride can suppress MDMA-induced sensitization in rats, mediated by 5-HT2C receptor stimulation. This reveals its potential in studying the complex interactions between serotonin and dopamine systems in the context of drug-induced behavioral changes (Ramos, Goñi-Allo, & Aguirre, 2005).

Use in PET Studies for Dopamine D1 Receptors

Hirvonen et al. (2001) explored the use of [11C]SCH 23390 in PET studies to quantify cortical D1 receptor binding, demonstrating its reproducibility and utility in human studies for understanding dopaminergic function in the cortex (Hirvonen, Någren, Kajander, & Hietala, 2001).

Imaging Studies

Goodwin et al. (2011) utilized MALDI imaging to study the distribution of SCH 23390 in rat brain tissue, providing insights into its quantitative and qualitative brain distribution and its potential in PET ligand research (Goodwin, Mackay, Nilsson, Harrison, Farde, Andrén, & Iverson, 2011).

Impact on Spatial Memory

Rusu et al. (2014) and (2013) investigated the impact of SCH-23390 on spatial memory performance in rats, suggesting its role in preventing disturbances induced by various substances and enhancing short-term memory retention (Rusu, Popa, Ochiuz, Nechifor, & Tarțău, 2014); (Rusu, Nechifor, Lupușoru, & Tarțău, 2013).

Role in Bipolar Disorder Mania

Milienne-Petiot et al. (2017) studied the effects of SCH-23390 on dopamine transporter knockdown mice, mirroring bipolar disorder mania behaviors. This demonstrated its effectiveness in modulating hyperactivity, risk-taking, and motivation, suggesting its therapeutic potential in bipolar disorder (Milienne-Petiot, Groenink, Minassian, & Young, 2017).

Safety And Hazards

SCH-23390 hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes .

Relevant Papers SCH-23390 has been the subject of various studies. For instance, Bourne et al. (2001) identified SCH-23390 as the first selective DA D1-like receptor antagonist . Briggs et al. (1991) studied the activation of the 5-HT1C receptor expressed in Xenopus oocytes by the benzazepines SCH-23390 .

properties

IUPAC Name

(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO.ClH/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;/h2-6,9-10,15,20H,7-8,11H2,1H3;1H/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCAEWMSOPMASE-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074484
Record name Sch 23390 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SCH-23390 hydrochloride

CAS RN

125941-87-9
Record name SCH-23390 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125941879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sch 23390 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SCH-23390 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S8T3E2F4Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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